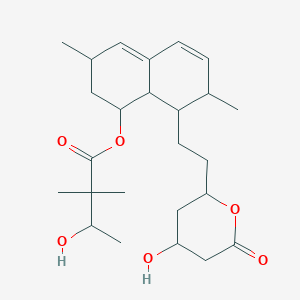

(Rac)-3'-Hydroxy simvastatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Rac)-3'-Hydroxy simvastatin is a complex organic compound with a unique structure This compound is characterized by its ester functional group, which is derived from butanoic acid and a naphthalenyl ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butanoic acid derivative, followed by esterification with the naphthalenyl compound. Key reaction conditions include the use of acid or base catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product .

化学反応の分析

Types of Reactions

(Rac)-3'-Hydroxy simvastatin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Mechanism

Mechanism of Action

(Rac)-3'-Hydroxy simvastatin functions primarily as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition disrupts the mevalonate pathway, thereby reducing cholesterol biosynthesis in the liver. The compound is administered as a lactone pro-drug, which is converted in vivo to its active hydroxy-acid form, leading to a decrease in plasma low-density lipoprotein cholesterol levels .

Clinical Applications

Cardiovascular Disease Management

The primary application of this compound is in the treatment of hyperlipidemia and the prevention of cardiovascular events such as myocardial infarction and stroke. It is particularly effective in patients with:

- Primary hyperlipidemia (Fredrickson type IIa)

- Mixed dyslipidemia (Fredrickson type IIb)

- Hypertriglyceridemia (Fredrickson type IV)

- Homozygous familial hypercholesterolemia as an adjunct to other lipid-lowering treatments .

Anti-inflammatory Effects

Recent studies have indicated that statins, including this compound, possess anti-inflammatory properties that may benefit patients with acute lung injury and acute respiratory distress syndrome. For instance, a randomized controlled trial demonstrated that treatment with 80 mg of simvastatin significantly reduced markers of pulmonary inflammation and improved organ function in patients with acute lung injury .

Case Studies and Clinical Trials

-

Heart Protection Study (HPS)

In this large-scale trial involving over 20,000 participants, simvastatin significantly reduced the incidence of major cardiovascular events compared to placebo. The study highlighted the efficacy of simvastatin in high-risk populations, reinforcing its role in secondary prevention strategies . -

Effects on Muscle Health

Research has shown that simvastatin can lead to muscle-related side effects, particularly at higher doses. A study involving young rats indicated that simvastatin caused significant muscle damage and elevated creatine kinase levels, suggesting careful monitoring is necessary during treatment . -

Acute Lung Injury (ALI) Study

A double-blind placebo-controlled trial assessed the effects of simvastatin on patients with ALI. Results indicated improvements in pulmonary function and reductions in systemic inflammation markers among those treated with simvastatin compared to placebo .

Summary of Clinical Trials Involving Simvastatin

| Study Name | Population Size | Intervention | Key Findings |

|---|---|---|---|

| Heart Protection Study | 20,536 | Simvastatin vs. Placebo | Reduced major cardiovascular events |

| ALI Study | 60 | 80 mg Simvastatin vs. Placebo | Improved pulmonary function; reduced inflammation |

| Muscle Damage Study | 42 rats | Simvastatin | Significant muscle damage at high doses |

作用機序

The mechanism of action of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active butanoic acid derivative, which can then interact with enzymes or receptors in biological systems. The presence of hydroxyl and methyl groups may enhance its binding affinity and specificity .

類似化合物との比較

Similar Compounds

Butanoic acid, 3-hydroxy-, ethyl ester: A simpler ester with similar functional groups but lacking the naphthalenyl moiety.

Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester: Another ester with a different substitution pattern on the butanoic acid backbone.

Uniqueness

The uniqueness of butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester lies in its complex structure, which combines multiple functional groups and a naphthalenyl ester.

生物活性

(Rac)-3'-Hydroxy simvastatin is a derivative of simvastatin, a widely used statin for lowering cholesterol levels and preventing cardiovascular diseases. This compound exhibits significant biological activity primarily through its mechanism of action as an HMG-CoA reductase inhibitor. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and associated research findings.

The primary mechanism of action for this compound involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , which is crucial in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the liver, leading to decreased plasma levels of low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound leads to several downstream effects:

- Decreased Cholesterol Synthesis : This results in lower LDL levels and reduced risk of atherosclerosis.

- Increased LDL Receptor Expression : The reduction in hepatic cholesterol concentrations stimulates the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream .

- Impact on Other Lipids : Simvastatin also inhibits the synthesis of very low-density lipoprotein (VLDL), further contributing to lipid profile improvement .

Pharmacokinetics

This compound is administered as a lactone pro-drug that is converted in vivo into its active hydroxy-acid form. The pharmacokinetic parameters observed in studies include:

- Tmax : Approximately 1.44 hours

- Cmax : 9.83 µg/L

- Half-life (t1/2) : 4.85 hours

- Area Under Curve (AUC) : 40.32 µg·h/L .

These parameters indicate that this compound has a relatively rapid onset of action and a moderate duration of effect.

Study on Muscle Toxicity

A notable study investigated the muscle toxicity associated with statins, including simvastatin. Rats treated with high doses of simvastatin exhibited significant muscle damage, as evidenced by elevated creatine kinase (CK) levels and histological analysis showing fiber necrosis. The study highlighted that muscle damage was dose-dependent, with symptoms appearing at lower doses in younger rats compared to adults .

| Treatment Group | Dose (mg/kg) | CK Activity (U/L) | Observations |

|---|---|---|---|

| Control | - | 150 | No symptoms |

| Simvastatin | 100 | 123-12994 | Myopathy signs observed |

| Pravastatin | 400 | 160 | No symptoms |

Anti-inflammatory Effects

Another study demonstrated that simvastatin can reduce inflammatory markers such as TNF-α and IL-6 in vitro when exposed to neurotoxic agents. This suggests that this compound may exert additional protective effects beyond lipid lowering, potentially benefiting conditions characterized by inflammation .

特性

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKLGKFIIZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。